molecular formula C8H16ClN B1458467 3-Cyclopentylazetidine hydrochloride CAS No. 1803607-59-1

3-Cyclopentylazetidine hydrochloride

Cat. No. B1458467
M. Wt: 161.67 g/mol
InChI Key: HPWCMERKLYRYTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, a class of compounds to which 3-Cyclopentylazetidine hydrochloride belongs, is an important area in organic chemistry . The synthetic chemistry of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Molecular Structure Analysis

The molecular structure of 3-Cyclopentylazetidine hydrochloride is characterized by a four-membered ring with a nitrogen atom . The molecular weight of this compound is 161.67 g/mol.


Chemical Reactions Analysis

Azetidines, including 3-Cyclopentylazetidine hydrochloride, are known for their unique reactivity due to the considerable ring strain . They are excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Cyclopentylazetidine hydrochloride are crucial for understanding its druggability . These properties include the acid dissociation constant, log P, and solubility .

Scientific Research Applications

Chemical Stability and Pharmaceutical Systems One area of application involves the enhancement of chemical stability in pharmaceutical systems. Research on the stability of oxytetracycline hydrochloride, using β-cyclodextrin and amino acids as ligands, demonstrates the potential of similar strategies to stabilize other compounds, including 3-Cyclopentylazetidine hydrochloride. These systems can increase the stability of drugs in solution, suggesting that cyclopentylazetidine derivatives could be used in developing stable pharmaceutical formulations (Bueno, Longhi, & Garnero, 2023).

Synthesis and Characterization Research focusing on the synthesis and spectroscopic characterization of novel compounds, such as 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine derivatives, highlights the ongoing efforts to explore and develop new chemical entities. This type of research underpins the synthetic pathways and characterization techniques applicable to 3-Cyclopentylazetidine hydrochloride, providing a basis for its further investigation and application in medicinal chemistry (El-Gaby et al., 2015).

Bioactive Molecule Synthesis Another significant application is in the synthesis of bioactive molecules. For instance, the diastereoselective synthesis of 3,3-dimethylazetidines via an intramolecular iodine-mediated cyclization reaction indicates the potential for cyclopentylazetidine derivatives in creating bioactive structures. These methodologies could be adapted for synthesizing compounds with 3-Cyclopentylazetidine hydrochloride as a key intermediate, targeting the development of new therapeutic agents (Jin, Sun, Zhou, & Zhao, 2016).

Extraction and Coordination Chemistry The extraction of precious metals using cyclopentyl methyl ether (CPME) in hydrochloric acid media suggests an application for cyclopentyl derivatives in separation sciences and coordination chemistry. Though not directly related, the principles and outcomes of these studies could inform research into the use of 3-Cyclopentylazetidine hydrochloride in similar contexts, such as in the extraction processes or as ligands in coordination compounds (Oshima et al., 2017).

Future Directions

Azetidines, including 3-Cyclopentylazetidine hydrochloride, have been recognized for their potential in peptidomimetic and nucleic acid chemistry . They also represent an important class of strained compounds, making them excellent candidates for future research .

properties

IUPAC Name

3-cyclopentylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-4-7(3-1)8-5-9-6-8;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWCMERKLYRYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentylazetidine hydrochloride

CAS RN

1803607-59-1
Record name Azetidine, 3-cyclopentyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803607-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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